molecular formula C6H11Cl2N7O2 B7943562 N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate

Cat. No.: B7943562
M. Wt: 284.10 g/mol
InChI Key: WDZJJRLYFQNCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate is a useful research compound. Its molecular formula is C6H11Cl2N7O2 and its molecular weight is 284.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Zhao et al. (2006) found that this compound has two sets of hydrogen-bond forming sites that can recognize a thymine base opposite an abasic site in DNA duplexes with high selectivity and affinity. This property is applicable to the fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs) in PCR amplification products (Zhao et al., 2006).

  • Shepard et al. (1976) showed that N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide (1) is an effective potassium-sparing diuretic. They explored the synthesis of its analogs using various carboxyl activating agents with 3-amino-pyrazinecarboxylic acids (Shepard et al., 1976).

  • Baer et al. (1967) studied the compound's effects on sodium and potassium excretion, finding that it enhanced Na+ excretion and decreased K+ excretion in rats, suggesting a mode of action different from aldosterone antagonists or organomercurial diuretics (Baer et al., 1967).

  • Gombos et al. (1966) reported that this compound, known as MK-870, was effective as a diuretic in clinical settings, particularly in enhancing the natriuresis and depressing the kaliuresis produced by thiazide diuretics in dogs (Gombos et al., 1966).

  • Schellenberg et al. (1983) found that amiloride, another name for N-Amidino-3,5-diamino-6-chloropyrazine carboxamide, reversibly inhibits Na+-dependent 45Ca2+ uptake (Na+-Ca2+ exchange) in rat brain, suggesting potential applications in neuropharmacology (Schellenberg et al., 1983).

Properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN7O.ClH.H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;/h(H4,8,9,13)(H4,10,11,14,15);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZJJRLYFQNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17440-83-4
Record name 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-, hydrochloride, hydrate (1:1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17440-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate
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